molecular formula C10H11FO2 B13065157 2-(3-Fluoro-phenyl)-propionic acid methyl ester

2-(3-Fluoro-phenyl)-propionic acid methyl ester

Cat. No.: B13065157
M. Wt: 182.19 g/mol
InChI Key: SLPXNGBCAZZLGW-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(3-Fluoro-phenyl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the ester is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(3-Fluoro-phenyl)-propionic acid.

    Reduction: The major product is 2-(3-Fluoro-phenyl)-propanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Fluoro-phenyl)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets, which can lead to the discovery of new drugs or therapeutic agents.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is investigated for its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-propionic acid methyl ester depends on its specific application and target. In medicinal chemistry, the compound may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby improving its efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-phenyl)-propionic acid methyl ester
  • 2-(3-Bromo-phenyl)-propionic acid methyl ester
  • 2-(3-Methyl-phenyl)-propionic acid methyl ester

Uniqueness

2-(3-Fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity, stability, and interactions with biological targets compared to its chloro, bromo, and methyl analogs. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 2-(3-fluorophenyl)propanoate

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3

InChI Key

SLPXNGBCAZZLGW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)C(=O)OC

Origin of Product

United States

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